Methyl 6-(2-chloro-6-fluorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate
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Overview
Description
5-Pyrimidinecarboxylicacid,4-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) is a complex organic compound with a unique structure that includes a pyrimidine ring, a carboxylic acid group, and various substituents such as chloro, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylicacid,4-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The chloro and fluoro substituents can be introduced via halogenation reactions using reagents such as chlorine and fluorine gas or their derivatives.
Esterification: The carboxylic acid group can be converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylicacid,4-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Pyrimidinecarboxylicacid,4-(2-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester: Similar structure but lacks the fluoro substituent.
5-Pyrimidinecarboxylicacid,4-(2-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester: Similar structure but lacks the chloro substituent.
5-Pyrimidinecarboxylicacid,4-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydro-2-oxo-,methylester: Similar structure but lacks the methyl group on the pyrimidine ring.
Uniqueness
The uniqueness of 5-Pyrimidinecarboxylicacid,4-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) lies in its combination of substituents, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H12ClFN2O3 |
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Molecular Weight |
298.70 g/mol |
IUPAC Name |
methyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H12ClFN2O3/c1-6-9(12(18)20-2)11(17-13(19)16-6)10-7(14)4-3-5-8(10)15/h3-5,11H,1-2H3,(H2,16,17,19) |
InChI Key |
WSSKOSFKXMBQMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC=C2Cl)F)C(=O)OC |
Origin of Product |
United States |
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